molecular formula C11H15Cl2NO2 B1424576 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride CAS No. 1220031-02-6

2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride

Cat. No.: B1424576
CAS No.: 1220031-02-6
M. Wt: 264.14 g/mol
InChI Key: IMGZRGYJSGKNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride is a chemical compound that features a pyrrolidine ring, a phenyl group substituted with chlorine and methoxy groups, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride

    Reduction: Formation of 2-hydro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-chloro-4-methoxyphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-14-8-2-3-11(10(12)6-8)15-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGZRGYJSGKNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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